4-Methylbenzyl acetate

Description

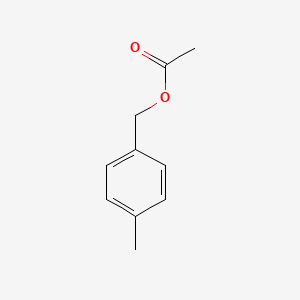

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCUPFMSLUIQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051866 | |

| Record name | 4-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

224.00 to 225.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylbenzyl alcohol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2216-45-7 | |

| Record name | Benzenemethanol, 4-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylbenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLBENZYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA0024O8DI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylbenzyl alcohol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methylbenzyl Acetate (B1210297): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Methylbenzyl acetate. The information is intended to support research and development activities in the fields of chemistry and drug development.

Chemical Properties

This compound is a colorless liquid with a characteristic sweet, fruity, and floral aroma.[1] It is almost insoluble in water but soluble in alcohols and oils.[1][2] The following table summarizes its key quantitative chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Boiling Point | 224-230 °C at 760 mmHg | [2][4] |

| 100 °C at 10 mmHg | [5] | |

| 65 - 67 °C | [6][7] | |

| Density | 1.030 g/mL | [5] |

| Refractive Index | 1.5010 | [5] |

| Flash Point | 98-103 °C | [2] |

| 103 °C / 217.4 °F | [6][7] | |

| Appearance | Colorless to Light Yellow Clear Liquid | [2] |

| Solubility | Almost insoluble in water; soluble in alcohols and oils | [1][2] |

| CAS Number | 2216-45-7 | [2][8] |

Chemical Structure

This compound, also known as p-methylbenzyl acetate, is an organic compound and a carboxylic ester.[1][4] Its structure consists of a benzyl (B1604629) alcohol backbone that is acetylated. The aromatic ring is substituted with a methyl group at the para (4-) position. It is functionally related to a benzyl alcohol.[1][4]

The key structural features include:

-

An Aromatic Ring: A benzene (B151609) ring provides a planar, hydrophobic core.

-

An Ester Functional Group: The acetate group (-OCOCH₃) is attached to the benzylic methylene (B1212753) bridge.

-

A Para-Methyl Group: A methyl group (-CH₃) is located on the benzene ring at the position opposite to the methylene acetate group.

Experimental Protocols

Synthesis

A general procedure for the synthesis of this compound from 4-methylbenzyl alcohol is as follows:

Materials:

-

4-Methylbenzyl alcohol

-

Isopropenyl acetate

-

Cesium carbonate (Cs₂CO₃)

Procedure: [9]

-

In a 50 mL round bottom flask, add 4-methylbenzyl alcohol (5 mmol) and Cs₂CO₃ (2.5 mmol) to 10 mL of isopropenyl acetate.

-

Stir the resulting heterogeneous mixture overnight at 50 °C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solids by filtration.

-

Concentrate the residue under vacuum to yield the pure this compound without the need for further purification.

Another reported synthesis involves the reaction of benzyl alcohol with ethyl acetate in the presence of iodine as a catalyst.[10]

Procedure: [10]

-

To a solution of benzyl alcohol (1 mmol) in ethyl acetate (2 mL), add iodine (0.1 mmol).

-

Heat the mixture at reflux for 2 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a saturated sodium thiosulfate (B1220275) solution (5 mL).

A further method describes an oxidative "cross" esterification using a specific Rhodium catalyst.[11]

Procedure: [11]

-

A mixture of p-Me benzyl alcohol (200mg, 1.63 mmol), NaOtBu (472 mg, 4.91 mmol), and Rh@PMe3NCl (745 mg, 2 mol% Rh) are combined in an oven-dried 50 mL round bottom flask.

-

Methanol (1.2 mL) and toluene (B28343) (1.5 mL) are added to the reaction mixture.

-

The flask is fitted with a condenser and heated at 100°C for 65 hours.

-

After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3x5 mL) and water (2mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

The crude residue is purified by silica (B1680970) gel chromatography (hexane:EtOAc = 98:2) to afford the final product.

Spectroscopic Analysis

The characterization of this compound is typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 300 MHz or 600 MHz for ¹H and 75 MHz or 150 MHz for ¹³C, using CDCl₃ as the solvent and Tetramethylsilane (TMS) as the internal standard.[11]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis.[12] The interface temperature is set at 250 °C, ionized by EI mode (70 eV), with the ion source temperature at 230 °C, and the MS quadrupole temperature at 150 °C.[12] The mass scan range is typically from 40 to 500 m/z.[12]

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the functional groups present in the molecule.[11]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.26 (d, J = 8.1 Hz, 2H), 7.18 (d, J = 7.8 Hz, 2H), 5.07 (s, 2H), 2.36 (s, 3H), 2.09 (s, 3H) | [12] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 171.10, 138.26, 133.03, 129.38, 128.58, 66.40, 21.32, 21.18 | [12] |

| Mass Spectrometry (GC-MS, EI) | Calculated for [C₁₀H₁₂O₂]: 164.0837; Measured: 164.0835 | [12] |

| IR (neat, cm⁻¹) | 2955, 1738, 1518, 1225, 1182, 1020 | [11] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Applications

This compound is utilized as a flavoring agent and fragrance component.[2] It is commonly used in jasmin, hyacinth, and gardenia type fragrances and provides sweet, fruity effects in various food flavorings such as banana, cherry, and caramel.[1] It also finds application in organic synthesis.[2]

References

- 1. This compound | 2216-45-7 [chemicalbook.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. scbt.com [scbt.com]

- 4. Benzenemethanol, 4-methyl-, 1-acetate | C10H12O2 | CID 75187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemicalbook.com [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

4-Methylbenzyl acetate CAS number and synonyms

CAS Number: 2216-45-7

Synonyms: p-Methylbenzyl acetate (B1210297), Acetic acid 4-methylbenzyl ester, p-Tolylbenzyl acetate, (4-Methylphenyl)methyl acetate

This technical guide provides a comprehensive overview of 4-Methylbenzyl acetate, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a common synthesis protocol, and discusses its analytical determination.

Core Data

This compound is an organic compound with a range of applications, primarily in the fragrance and flavor industries.[1] Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C10H12O2 | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Boiling Point | 224-225 °C at 760 mmHg | [3] |

| Density | 1.03 g/cm³ | [2] |

| Refractive Index | 1.501 | [2] |

| LogP | 2.39 | [2] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [2] |

Synthesis Protocol

A common method for the synthesis of this compound is through the acetylation of 4-methylbenzyl alcohol.[2] The following is a representative experimental protocol.

Materials:

-

4-Methylbenzyl alcohol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzyl alcohol in diethyl ether.

-

Add a stoichiometric excess of acetic anhydride to the solution.

-

Slowly add a catalytic amount of pyridine to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess acetic anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.[4]

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Injection Volume: 10-20 µL

-

Flow Rate: 1.0 mL/min

This method can be adapted for purity assessment and quantification of this compound in various matrices.

Biological Activity and Drug Development Applications

Currently, there is limited publicly available information regarding the specific biological activities of this compound in the context of drug development. Toxicological studies have been conducted, primarily to assess its safety as a fragrance ingredient.[5] These studies indicate low acute toxicity.[1] However, its pharmacological effects and potential as a therapeutic agent have not been extensively investigated. Researchers interested in this compound for drug development purposes would need to conduct exploratory studies to determine any relevant biological targets or pathways.

Visualizations

As there are no established signaling pathways involving this compound in the current body of scientific literature, the following diagram illustrates a generalized workflow for its chemical synthesis.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2216-45-7 [chemicalbook.com]

- 3. Benzenemethanol, 4-methyl-, 1-acetate | C10H12O2 | CID 75187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Methylbenzyl Acetate from p-Tolyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methylbenzyl acetate (B1210297) from p-tolyl alcohol. The document details the underlying chemical principles, experimental protocols, and analytical characterization of the final product, tailored for professionals in chemical research and drug development.

Introduction

4-Methylbenzyl acetate is an ester valued for its pleasant floral and fruity aroma, finding applications in the fragrance and flavor industries. Its synthesis primarily involves the esterification of p-tolyl alcohol (also known as 4-methylbenzyl alcohol) with an acetylating agent. This guide will focus on the common and effective methods for this transformation, providing detailed procedural information and comparative data.

Reaction Principle: Esterification

The core chemical transformation is an esterification reaction, where a carboxylic acid or its derivative reacts with an alcohol in the presence of a catalyst to form an ester and water. Two primary methods are widely employed for the synthesis of this compound:

-

Fischer-Speier Esterification: This classic method involves the reaction of p-tolyl alcohol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the less expensive one) is used, or the water formed during the reaction is removed.

-

Acetylation with Acetic Anhydride (B1165640): A more reactive acetylating agent, acetic anhydride, can be used to react with p-tolyl alcohol. This reaction is often faster and can be catalyzed by acids or bases. A common catalyst is a strong acid like sulfuric acid, but other catalysts such as expansive graphite (B72142) have also been reported to be effective.[1][2] This method has the advantage of not producing water as a byproduct, which can simplify the work-up procedure.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using both acetic acid and acetic anhydride.

Method A: Fischer-Speier Esterification with Acetic Acid

This protocol is a standard procedure for acid-catalyzed esterification.

Materials:

-

p-Tolyl alcohol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

To a round-bottom flask, add p-tolyl alcohol (1.0 eq) and an excess of glacial acetic acid (e.g., 3.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the crude product can be purified by vacuum distillation.

Method B: Acetylation with Acetic Anhydride

This method utilizes a more reactive acetylating agent for a potentially faster and higher-yielding reaction.

Materials:

-

p-Tolyl alcohol

-

Acetic Anhydride

-

Expansive Graphite (or a few drops of concentrated H₂SO₄)

-

Diethyl ether

-

5% HCl solution

-

5% NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on reaction temperature)

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine p-tolyl alcohol (10 mmol), acetic anhydride (2 equivalents per hydroxyl group), and expansive graphite (200 mg) as a catalyst.[1][2] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

The mixture is stirred at room temperature or gently refluxed for a period determined by TLC monitoring until the starting material is consumed.

-

Upon completion, add diethyl ether (10 mL) to the reaction mixture.

-

Filter off the expansive graphite and wash it with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash successively with 5% HCl solution, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purification can be achieved through vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and scale.

| Method | Reactants | Catalyst | Typical Yield | Purity | Reference |

| Fischer Esterification | p-Tolyl alcohol, Acetic Acid | H₂SO₄ | 60-80% | >95% after purification | General Method |

| Acetylation | p-Tolyl alcohol, Acetic Anhydride | Expansive Graphite | High | >95% after purification | [1][2] |

| Acetylation | p-Tolyl alcohol, Acetic Anhydride | Not specified | 96% | Not specified | [3] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for synthesis and purification.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735-1750 cm⁻¹ and C-O stretching bands in the region of 1000-1300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight of this compound.

-

Gas Chromatography (GC): GC can be used to determine the purity of the final product. A single peak indicates a high degree of purity.

This guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and desired product specifications.

References

Spectroscopic data of 4-Methylbenzyl acetate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylbenzyl Acetate (B1210297)

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylbenzyl acetate, targeting researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound.

Table 1: ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.26 | d | 8.1 | 2H | Ar-H |

| 7.18 | d | 7.8 | 2H | Ar-H |

| 5.07 | s | - | 2H | -CH₂- |

| 2.36 | s | - | 3H | Ar-CH₃ |

| 2.09 | s | - | 3H | O=C-CH₃ |

Data sourced from The Royal Society of Chemistry.[1]

Table 2: ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 171.10 | C =O |

| 138.26 | Ar-C |

| 133.03 | Ar-C |

| 129.38 | Ar-C H |

| 128.58 | Ar-C H |

| 66.40 | -C H₂- |

| 21.32 | Ar-C H₃ |

| 21.18 | O=C-C H₃ |

Data sourced from The Royal Society of Chemistry.[1]

Table 3: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI), 70 eV Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [2][3]

| Mass-to-Charge (m/z) | Relative Intensity | Proposed Fragment |

| 164.0835 | 62.42% | [M]⁺ (Molecular Ion)[1][2] |

| 122 | 98.13% | [M - C₂H₂O]⁺ |

| 105 | 99.99% (Base Peak) | [M - OCOCH₃]⁺ |

| 104 | 70.99% | [M - CH₃COOH]⁺ |

| 43 | 58.67% | [CH₃CO]⁺ |

High-resolution mass spectrometry (HRMS) calculated the mass of [C₁₀H₁₂O₂] as 164.0837, with a measured value of 164.0835.[1] Fragmentation data is sourced from PubChem and NIST.[2][3]

Table 4: Infrared (IR) Spectroscopy Data

Sample State: Liquid Film / Solution in CCl₄/CS₂[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O (Ester) Stretch |

| ~1615, ~1500 | Medium-Weak | C=C (Aromatic) Stretch |

| ~1230 | Strong | C-O (Ester) Stretch |

| ~820 | Strong | C-H bend (para-disubstituted aromatic) |

Characteristic absorption ranges are based on standard IR correlation tables. Specific peak values for this compound are found within these ranges.

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[6] For ¹³C NMR, a higher concentration of 50-100 mg may be used for better signal-to-noise in a reasonable time.[6]

-

Internal Standard : Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).[7]

-

Filtration and Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument is then set to lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is shimmed to achieve the best possible homogeneity and resolution.[8]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. For routine ¹H spectra, acquisition typically takes a few minutes. For ¹³C spectra, acquisition may take from 20 minutes to over an hour, depending on the sample concentration.[6]

Infrared (IR) Spectroscopy Protocol

As this compound is a liquid at room temperature, the thin-film method is most appropriate.

-

Sample Preparation : Place one to two drops of neat (pure) this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[9]

-

Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film "sandwich".[9] Ensure there are no air bubbles in the path of the IR beam.

-

Data Acquisition : Place the assembled cell into the sample holder of the FT-IR spectrometer.[9]

-

Background Scan : Run a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO₂, H₂O) or instrument-related absorptions.

-

Sample Scan : Acquire the IR spectrum of the sample. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups within the molecule.[10]

-

Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and dry them carefully before returning them to a desiccator to prevent damage from moisture.[9]

Mass Spectrometry (MS) Protocol

The following protocol describes a typical procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC-MS).

-

Sample Introduction : A small, dilute sample of this compound is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.[11]

-

Vaporization : The sample is vaporized in the injection port of the GC, which is heated to a high temperature.[12]

-

Ionization : In the ion source of the mass spectrometer, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV for EI).[1][13] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[12] For this analysis, the ion source temperature was set to 230 °C.[1]

-

Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged ions and neutral radicals.[11]

-

Acceleration and Separation : The positively charged ions are accelerated by an electric field and then passed through a magnetic field (in a quadrupole analyzer, for example). The ions are deflected according to their mass-to-charge (m/z) ratio.[11][13]

-

Detection : A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.[13] The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[13]

References

- 1. rsc.org [rsc.org]

- 2. Benzenemethanol, 4-methyl-, 1-acetate | C10H12O2 | CID 75187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Methylbenzyl acetate [webbook.nist.gov]

- 4. p-Methylbenzyl acetate [webbook.nist.gov]

- 5. p-Methylbenzyl acetate [webbook.nist.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. webassign.net [webassign.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

Physical properties of 4-Methylbenzyl acetate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 4-Methylbenzyl Acetate (B1210297)

This technical guide provides a comprehensive overview of the key physical properties of 4-Methylbenzyl acetate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a workflow diagram for clarity.

Physical Properties of this compound

This compound is a colorless to light yellow liquid with a sweet, floral, and fruity aroma.[1] It is almost insoluble in water but soluble in alcohols and oils.[2][3] The key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 224.00 to 225.00 °C | @ 760.00 mm Hg[4][5] |

| 100 °C | @ 10 mm Hg[2][6] | |

| 224-230 °C | @ 760.00 mm Hg[3] | |

| 227.5 ± 9.0 °C | @ 760 mmHg[7] | |

| Density | 1.03 g/cm³ | Not Specified[2] |

| 1.030 g/mL | Not Specified[6] | |

| 1.0 ± 0.1 g/cm³ | Not Specified[7] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] For small sample volumes, a micro-boiling point determination is a suitable and accurate method.[9]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., paraffin (B1166041) oil in a beaker)

-

Hot plate or Bunsen burner

-

Clamp and stand

Procedure:

-

Place a few milliliters of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the heating bath, making sure the sample is fully immersed.[10]

-

Gently heat the bath while stirring to ensure even heat distribution.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.[9]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[11][12] The following method uses a measuring cylinder and a balance for a straightforward determination.

Apparatus:

-

Digital balance

-

Measuring cylinder (e.g., 10 mL or 25 mL)

-

Beaker

Procedure:

-

Place the clean, dry measuring cylinder on the digital balance and tare (zero) the reading.[11]

-

Carefully pour a specific volume of this compound into the measuring cylinder, for example, 10 mL. Read the volume from the bottom of the meniscus.[11]

-

Record the exact volume of the liquid.

-

Place the measuring cylinder containing the liquid back on the balance and record the mass.[11]

-

Calculate the density by dividing the recorded mass by the recorded volume.[12]

-

For improved accuracy, repeat the measurement multiple times and calculate the average. Using a larger volume can also help minimize measurement uncertainties.[12]

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. This compound | 2216-45-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 2216-45-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. para-methyl benzyl acetate, 2216-45-7 [thegoodscentscompany.com]

- 5. Benzenemethanol, 4-methyl-, 1-acetate | C10H12O2 | CID 75187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | CAS#:23786-13-2 | Chemsrc [chemsrc.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

The Solubility Profile of 4-Methylbenzyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-methylbenzyl acetate (B1210297), a compound of interest in the pharmaceutical and fragrance industries. While quantitative solubility data in a broad range of organic solvents is not extensively available in published literature, this document outlines the known solubility properties and provides a comprehensive, standardized experimental protocol for determining these values in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in formulation development, chemical synthesis, and other applications where the solubility of 4-methylbenzyl acetate is a critical parameter.

Physicochemical Properties and Qualitative Solubility

This compound (CAS No. 2216-45-7) is a colorless to pale yellow liquid with a characteristic sweet, fruity odor. Structurally, it is an ester derived from 4-methylbenzyl alcohol and acetic acid. Its molecular structure, featuring a non-polar aromatic ring and a moderately polar ester group, dictates its solubility behavior.

Based on the principle of "like dissolves like," this compound is generally soluble in organic solvents and demonstrates very low solubility in water.[1][2][3] Reports indicate its solubility in alcohols, such as ethanol, and in ether.[1] It is also described as being soluble in oils.[2][3]

Quantitative Solubility Data

Quantitative solubility data for this compound in various organic solvents is sparse in publicly available literature. However, a value for its solubility in water has been reported. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 539.8 mg/L | Quantitative |

| Ethanol | Not Specified | Soluble | Qualitative |

| Ether | Not Specified | Soluble | Qualitative |

| Alcohols | Not Specified | Soluble | Qualitative |

| Oils | Not Specified | Soluble | Qualitative |

Researchers are encouraged to determine quantitative solubility in specific organic solvents of interest using the standardized protocols provided in this guide.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method, followed by gravimetric analysis, which is considered a gold standard for equilibrium solubility measurements.

3.1 Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

3.2 Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Volumetric pipettes and flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

3.3 Procedure:

-

Preparation of the Saturated Solution:

-

Add a measured volume of the selected organic solvent to several vials or flasks.

-

Add an excess amount of this compound to each vial. The presence of undissolved this compound is necessary to ensure that equilibrium with a saturated solution is achieved.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time required for equilibration should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solute to settle for a sufficient period (e.g., 2-4 hours) within the temperature-controlled environment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To avoid contamination with undissolved solute, it is recommended to use a syringe fitted with a solvent-compatible filter.

-

Accurately transfer a known volume of the filtered saturated solution into a pre-weighed evaporating dish or vial.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the aliquot of the saturated solution to determine the total weight of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of this compound and the solvent's boiling point can be used.

-

Once the solvent has been completely removed, place the evaporating dish in a vacuum desiccator to cool to room temperature and to ensure the removal of any residual solvent.

-

Weigh the evaporating dish containing the dried solute (this compound). Repeat the drying and weighing steps until a constant weight is achieved.

-

3.4 Data Calculation:

-

Mass of the solute (this compound):

-

msolute = (Mass of dish + solute) - (Mass of empty dish)

-

-

Mass of the solvent:

-

msolvent = (Mass of dish + solution) - (Mass of dish + solute)

-

-

Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Solubility ( g/100 g solvent) = (msolute / msolvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required:

-

Volume of solvent (Vsolvent) = msolvent / ρsolvent

-

Solubility ( g/100 mL solvent) = (msolute / Vsolvent) * 100

-

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

4-Methylbenzyl Acetate: Unraveling the Biological Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methylbenzyl acetate (B1210297) is a chemical compound predominantly utilized in the fragrance and flavor industries for its characteristic sweet and fruity aroma. While its role in sensory perception through interaction with olfactory and taste receptors is established, a comprehensive understanding of its broader mechanism of action in biological systems at the cellular and molecular level remains largely unexplored. This technical guide aims to address the current landscape of scientific knowledge regarding the biological activities of 4-Methylbenzyl acetate. However, it is crucial to preface this guide with a significant caveat: extensive literature searches have revealed a notable scarcity of in-depth research into its specific pharmacological effects, cellular signaling pathways, and enzyme interactions. Consequently, this document will summarize the available toxicological and dermatological data and highlight the existing knowledge gaps, thereby identifying areas for future research.

Current Understanding: Fragrance and Flavor Applications

The primary and well-documented biological effect of this compound is its interaction with the sensory systems responsible for smell and taste.

Olfactory System Interaction

As a volatile organic compound, this compound's mechanism of action in the olfactory system involves its binding to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event triggers a signal transduction cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain and ultimately perceived as a distinct scent.

The logical relationship for this process can be visualized as follows:

Gustatory System Interaction

In the context of flavor, this compound interacts with taste receptors on the tongue, contributing to the overall flavor profile of food and beverages. The precise receptors and downstream signaling pathways involved in its taste perception are not as well-characterized as those in the olfactory system.

Biological Systems: A Knowledge Gap

A thorough review of scientific literature reveals a significant lack of studies investigating the mechanism of action of this compound in other biological systems beyond its sensory effects. There is no readily available information on its specific interactions with cellular signaling pathways, enzyme inhibition or activation, or other pharmacological activities that would be of interest to researchers and drug development professionals.

The following areas represent critical knowledge gaps:

-

Cellular Signaling: There are no published studies detailing the effects of this compound on key signaling pathways such as MAPK, PI3K/AKT, NF-κB, or others involved in cellular processes like proliferation, inflammation, and apoptosis.

-

Enzyme Interactions: Data on the potential of this compound to inhibit or activate specific enzymes is absent from the scientific literature.

-

Pharmacological Effects: Beyond its use as a fragrance and flavoring agent, there is no evidence to suggest that this compound has been investigated for any therapeutic potential. Consequently, quantitative data such as IC50 or EC50 values are not available.

Toxicological and Dermatological Profile

The majority of the available research on this compound focuses on its safety assessment as a fragrance ingredient. These studies primarily provide toxicological and dermatological data.

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Low toxicity | [1] |

| Dermal Irritation | Non-irritating to mildly irritating at high concentrations | [2] |

| Skin Sensitization | Weak to moderate sensitizer | [2] |

It is important to note that these studies were conducted in the context of fragrance safety and do not provide insights into specific molecular mechanisms of action.

Future Research Directions

The absence of data on the biological mechanism of action of this compound presents an opportunity for future research. A logical experimental workflow to elucidate its potential biological effects could be as follows:

Conclusion

References

A Comprehensive Technical Review of 4-Methylbenzyl Acetate and Its Analogs: From Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl acetate (B1210297), a seemingly simple aromatic ester, is a compound of interest in various scientific domains. While widely recognized for its pleasant floral and fruity aroma, leading to its extensive use in the fragrance and flavor industries, emerging research into its analogs has unveiled a potential for broader biological applications. This technical guide provides an in-depth review of 4-methylbenzyl acetate and its structurally related compounds, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential that may lie within this class of molecules.

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound is through the acetylation of 4-methylbenzyl alcohol. Various methods have been employed to achieve this transformation, often focusing on improving yield and utilizing more environmentally friendly catalysts.

One common laboratory-scale synthesis involves the reaction of 4-methylbenzyl alcohol with acetic anhydride (B1165640) in the presence of a base such as pyridine.[1] Alternative methods focus on direct esterification of benzyl (B1604629) alcohol derivatives with acetic acid using various catalysts. For instance, the synthesis of benzyl acetate, a close analog, has been achieved with high yields using catalysts like strong acid cation exchange resins, inorganic salts (e.g., FeCl3), and ionic liquids.[2][3] These methods are often applicable to the synthesis of substituted benzyl acetates, including this compound.

A general synthetic scheme for the preparation of benzyl acetate derivatives involves the acetylation of the corresponding benzyl alcohol.[4]

General Experimental Protocol for Synthesis of Benzyl Acetate Derivatives:

-

Dissolution: The respective benzyl alcohol derivative is dissolved in a suitable solvent, such as diethyl ether.

-

Addition of Acetylating Agent: Acetic anhydride is added to the solution.

-

Reaction: The reaction mixture is stirred, often at room temperature, for a specified period.

-

Work-up: The solution is washed with a sodium bicarbonate solution to neutralize excess acid.

-

Extraction and Purification: The organic layer is separated, dried, and the solvent is evaporated to yield the crude ester product, which can be further purified by chromatography if necessary.[4]

Biological Activities of this compound Analogs

While research on the specific biological activities of this compound is limited, studies on its structural analogs have revealed promising antimicrobial and antioxidant properties.

Antimicrobial Activity

Several studies have investigated the antibacterial and antifungal properties of benzyl acetate derivatives. The data suggests that substitutions on the benzene (B151609) ring play a crucial role in the antimicrobial efficacy of these compounds.

Table 1: Antibacterial Activity of Benzyl Acetate Analogs (Zone of Inhibition in mm) [1][4]

| Compound | Staphylococcus aureus | Shigella spp. | Escherichia coli |

| 4-Hydroxy-3-methoxybenzyl acetate | 9.0 ± 0.0 | - | - |

| 3,4-Dimethoxybenzyl acetate | 9.5 ± 0.5 | - | - |

| 3,4,5-Trimethoxybenzyl acetate | 8.0 ± 0.0 | - | - |

| 4-Chlorobenzyl acetate | 9.0 ± 0.0 | 8.0 ± 0.0 | - |

| 4-Nitrobenzyl acetate | - | 17.5 ± 0.5 | - |

| 2-Hydroxybenzyl acetate | 20.3 ± 0.6 | - | 19.0 ± 1.0 |

| Vanillyl acetate | 13.7 ± 0.6 | - | 10.7 ± 1.5 |

Note: '-' indicates data not available.

Antioxidant Activity

The antioxidant potential of benzyl acetate analogs has also been explored, with vanillyl acetate demonstrating notable activity.

Table 2: Antioxidant Activity of a Benzyl Acetate Analog [1]

| Compound | IC50 (mM) |

| Vanillyl acetate | 0.83 ± 0.04 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

-

Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.[5]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 1: Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow for the reduction of MTT by metabolically active cells into purple formazan (B1609692) crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Diagram 2: Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Benzyl acetate has been identified as a potential acetylcholinesterase (AChE) inhibitor. The Ellman's method is a common colorimetric assay to screen for AChE inhibitors.

-

Reagent Preparation: Prepare solutions of AChE, the substrate (acetylthiocholine), and the chromogen (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Plate Setup: In a 96-well plate, add the test compound at various concentrations, the AChE enzyme solution, and the DTNB solution.

-

Initiation of Reaction: Add the acetylthiocholine (B1193921) substrate to start the reaction.

-

Kinetic Measurement: Measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor. The IC50 value can be determined from a dose-response curve.

Diagram 3: Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

Conclusion and Future Directions

While this compound is primarily utilized in the fragrance and flavor industries, the biological activities exhibited by its structural analogs suggest a promising area for further investigation. The antimicrobial and antioxidant properties of substituted benzyl acetates warrant a more systematic exploration of the structure-activity relationships within this chemical class. Future research should focus on synthesizing a broader range of this compound analogs with diverse substitutions on the aromatic ring and evaluating their efficacy against a panel of microbial strains and in various antioxidant assays. Furthermore, screening these compounds for other biological activities, such as anticancer and enzyme inhibitory effects, could unveil novel therapeutic leads. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations, potentially unlocking the untapped therapeutic potential of this versatile class of aromatic esters.

References

- 1. mdpi.com [mdpi.com]

- 2. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to 4-Methylbenzyl Acetate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methylbenzyl acetate (B1210297), a significant aroma chemical with a rich history intertwined with the evolution of synthetic fragrances. This document details the compound's discovery within the context of late 19th and early 20th-century organic chemistry, its history of use in the fragrance and flavor industries, and its natural occurrence. A thorough examination of its physicochemical and spectroscopic properties is presented in tabular format for clarity and ease of comparison. Furthermore, this guide offers detailed experimental protocols for its synthesis, primarily focusing on the Fischer esterification of 4-methylbenzyl alcohol. The underlying reaction mechanisms and relevant logical workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding for researchers and scientists in the field.

Introduction

4-Methylbenzyl acetate, also known by synonyms such as p-tolyl acetate and p-xylyl acetate, is an organic ester recognized for its pleasant, sweet, floral, and fruity aroma, often reminiscent of jasmine and gardenia.[1][2] Its primary application lies within the fragrance and flavor industries, where it serves as a key component in a wide array of products, including perfumes, cosmetics, soaps, and food flavorings.[1][2] The compound is also found naturally in some fruits, such as apples and strawberries.[1] This guide aims to provide an in-depth exploration of the discovery, history, synthesis, and properties of this compound, tailored for a scientific audience.

Discovery and Historical Context

The precise moment of discovery and the identity of the first chemist to synthesize this compound are not prominently documented in singular, landmark publications. Its emergence is best understood within the broader context of the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries. This era was marked by a flurry of research into the synthesis of aromatic compounds, driven in part by the growing demand from the fragrance industry for consistent and novel scent profiles.[3][4]

Key developments that paved the way for the synthesis of esters like this compound include:

-

The Fischer-Speier Esterification (1895): The development of this acid-catalyzed esterification method by Emil Fischer and Arthur Speier was a pivotal moment in organic synthesis.[5][6] It provided a straightforward and efficient route to produce esters from carboxylic acids and alcohols, a method that remains fundamental in both laboratory and industrial settings.

-

Advancements in the Chemistry of Benzyl (B1604629) and Tolyl Compounds: Extensive research into the derivatives of toluene (B28343) and benzyl alcohol in the late 19th century, documented in journals such as Berichte der deutschen chemischen Gesellschaft, laid the foundational knowledge of the reactivity of these precursors.[7][8][9]

-

The Rise of the Synthetic Fragrance Industry: The late 1800s and early 1900s saw the commercialization of the first synthetic fragrance ingredients. This industrial demand spurred chemists to explore and synthesize a wide range of aromatic esters to replicate and enhance natural scents.[3][4][10]

While a specific "discovery" paper for this compound is elusive, its synthesis would have been a logical extension of the established chemical principles of the time, likely achieved by multiple chemists working on aromatic esters for perfumery applications in the early 20th century.

Physicochemical and Spectroscopic Properties

A comprehensive collection of the physical, chemical, and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and application in various scientific and industrial contexts.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [11] |

| Molecular Weight | 164.20 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral, fruity, reminiscent of jasmine and gardenia | [2] |

| Boiling Point | 100 °C at 10 mmHg | [12] |

| Density | 1.030 g/mL | [12] |

| Refractive Index | 1.5010 | [12] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [1] |

| CAS Number | 2216-45-7 | [11] |

Spectroscopic Data

| Spectrum Type | Key Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.28 (d, 2H), 7.17 (d, 2H), 5.06 (s, 2H), 2.35 (s, 3H), 2.08 (s, 3H) | [13] |

| ¹³C NMR (CDCl₃) | δ (ppm): 170.9, 138.0, 133.2, 129.2, 128.5, 66.2, 21.2, 21.0 | [13] |

| GC-MS | Major fragments (m/z): 164 (M+), 122, 105, 91, 77, 43. The fragmentation pattern is consistent with the loss of the acetyl group and rearrangements of the resulting benzyl-type cation. | [14] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Fischer esterification of 4-methylbenzyl alcohol with acetic acid or its anhydride, typically in the presence of an acid catalyst.

Fischer Esterification of 4-Methylbenzyl Alcohol

This reaction involves the acid-catalyzed condensation of 4-methylbenzyl alcohol with an acetylating agent.

Reaction Scheme:

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2216-45-7 [chemicalbook.com]

- 3. medium.com [medium.com]

- 4. perfumesociety.org [perfumesociety.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 8. cia.gov [cia.gov]

- 9. historyofscience.com [historyofscience.com]

- 10. law.bepress.com [law.bepress.com]

- 11. scbt.com [scbt.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. rsc.org [rsc.org]

- 14. coresta.org [coresta.org]

The Biological Activity of 4-Methylbenzyl Acetate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzyl acetate (B1210297), a carboxylic ester primarily recognized for its pleasant, fruity aroma, is a common ingredient in the fragrance and flavor industries.[1][2] While its organoleptic properties are well-documented, its broader biological activities remain a subject of limited investigation. This technical guide provides a comprehensive overview of the known and potential biological effects of 4-methylbenzyl acetate, drawing from available literature on the compound and its structural analogs. This document summarizes key findings on its potential antimicrobial and neurological activities, and its toxicological profile, particularly concerning skin sensitization. Detailed experimental protocols for relevant assays are provided to facilitate further research into its therapeutic potential.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[3][4] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| CAS Number | 2216-45-7 | [3] |

| Boiling Point | 224-225 °C at 760 mmHg | [3] |

| LogP | 2.44 | [3] |

| Appearance | Colorless liquid | [] |

Biological Activities

While research specifically on this compound is limited, studies on benzyl (B1604629) acetate and its derivatives suggest several potential areas of biological activity.

Antimicrobial Activity

A study on benzyl acetate derivatives has demonstrated their potential as antibacterial agents.[6][7] The research involved the synthesis of several derivatives and testing their efficacy against Staphylococcus aureus and Shigella spp. using the disc diffusion method.[6][7] The results indicated that all tested benzyl acetate derivatives exhibited inhibitory effects on both bacterial strains at a concentration of 100 µg/ml.[6][7] Notably, a derivative with a methoxy (B1213986) substituent showed significant activity against Staphylococcus aureus, while a chloro-substituted derivative was most effective against Shigella spp.[7]

Table 1: Antibacterial Activity of Benzyl Acetate Derivatives (Disc Diffusion Method)

| Compound | Substituent | Concentration (µg/ml) | Zone of Inhibition - S. aureus (mm) | Zone of Inhibition - Shigella spp. (mm) |

| 3a | H | 100 | 9.0 ± 0.0 | 9.0 ± 0.5 |

| 3b | 4-CH₃ | 100 | 9.5 ± 0.5 | 7.0 ± 0.0 |

| 3c | 4-OCH₃ | 100 | 8.0 ± 0.0 | - |

| 3d | 3-OCH₃ | 100 | 16.5 ± 0.5 | 8.0 ± 0.0 |

| 3e | 4-Cl | 100 | No inhibition | 17.5 ± 0.5 |

Data extracted from a study on benzyl acetate derivatives.[7] The specific activity of this compound (compound 3b) is highlighted.

Neurological Effects

Benzyl acetate has been identified as a cholinesterase inhibitor. Acetylcholinesterase is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission. While this suggests a potential for neurological activity, the specific effects and potency of this compound as an acetylcholinesterase inhibitor have not been determined. Further research is warranted to explore this potential therapeutic avenue, particularly in the context of neurodegenerative diseases.[8][9]

Anti-inflammatory and Other Potential Activities

Terpene esters, a class of compounds to which benzyl acetate belongs, are recognized for several therapeutic properties, including being neurotropic antispasmodic, calming, sedative, antihypertensive, anti-inflammatory, and analgesic.[10] Although these are general properties of the chemical class, they suggest potential areas for future investigation into the specific activities of this compound.

Toxicology and Safety Assessment

As a fragrance ingredient, this compound has undergone toxicological and dermatological reviews.[10] The primary concern is skin sensitization.

Skin Sensitization

The potential for fragrance ingredients to cause skin sensitization is a critical aspect of their safety assessment.[11][12][13] The U-SENS™ assay, which measures the activation of dendritic cells, is one of the methods used to evaluate this.[11] This assay is part of a "2 out of 3" defined approach, often combined with the direct peptide reactivity assay (DPRA) and the KeratinoSens™ assay, to predict sensitization hazard.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Antibacterial Activity Assessment: Disc Diffusion Method

This protocol is adapted from studies on benzyl acetate derivatives.[6][7]

Materials:

-

Bacterial strains (Staphylococcus aureus, Shigella spp.)

-

Mueller-Hinton Agar (B569324) (MHA)

-

Sterile petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

This compound solution (e.g., 100 µg/ml in a suitable solvent like DMSO)

-

Positive control (e.g., Amoxicillin, 0.5 g/L)

-

Negative control (solvent used to dissolve the test compound)

-

Incubator (37°C)

Procedure:

-

Prepare MHA plates according to the manufacturer's instructions.

-

Inoculate the surface of the MHA plates uniformly with the test bacteria (e.g., using a sterile cotton swab dipped in a bacterial suspension of 0.5 McFarland standard).

-

Aseptically place sterile filter paper discs onto the inoculated agar surface.

-

Pipette a defined volume (e.g., 10 µl) of the this compound solution, positive control, and negative control onto separate discs.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (clear area around the disc where bacterial growth is inhibited) in millimeters.

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.[1][14]

Materials:

-

Human cell line (e.g., HaCaT keratinocytes or HepG2 liver cells)

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Mechanisms of Action

The primary described mechanism of action for this compound is its interaction with olfactory receptors, which are G-protein coupled receptors (GPCRs).[1] The binding of odorant molecules to these receptors initiates a signaling cascade that leads to the perception of smell.

For other potential biological activities, the underlying signaling pathways are yet to be elucidated for this compound. However, based on the activities of related compounds, some hypotheses can be formulated. For instance, the potential anti-inflammatory effects could be mediated through the modulation of inflammatory signaling pathways such as the NF-κB pathway, which is known to be affected by other benzyl derivatives.

Visualizations

Caption: Workflow for the disc diffusion antibacterial assay.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2216-45-7 [chemicalbook.com]

- 3. Benzenemethanol, 4-methyl-, 1-acetate | C10H12O2 | CID 75187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Methylbenzyl acetate [webbook.nist.gov]

- 6. Erzincan University Journal of Science and Technology » Submission » Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives [dergipark.org.tr]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzyl acetate: a powerful active ingredient to discover [landema.com]

- 11. Assessment of the skin sensitization potential of fragrance ingredients using the U-SENS™ assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acetylation of 4-Methylbenzyl Alcohol

Abstract

This document provides a detailed experimental protocol for the acetylation of 4-methylbenzyl alcohol to synthesize 4-methylbenzyl acetate (B1210297). This reaction is a fundamental esterification process widely used in organic synthesis for the production of fragrances and as a protective group strategy. The protocols outlined below offer different catalytic and solvent conditions, allowing for flexibility based on available resources and desired reaction parameters. Quantitative data from representative procedures are summarized for comparative analysis.

Introduction

Acetylation is a common chemical transformation in organic chemistry where an acetyl functional group is introduced into a molecule. In the case of alcohols, acetylation results in the formation of an ester. The acetylation of 4-methylbenzyl alcohol with acetic anhydride (B1165640) is a straightforward and efficient method to produce 4-methylbenzyl acetate, a compound with applications in the fragrance industry.[1] The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of acetic anhydride. This process can be uncatalyzed or catalyzed by acids or bases to enhance the reaction rate. This application note details a general procedure and several specific protocols for this synthesis.

Reaction Scheme

The overall reaction for the acetylation of 4-methylbenzyl alcohol is as follows:

4-Methylbenzyl Alcohol + Acetic Anhydride → this compound + Acetic Acid

Chemical Structures:

-